(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester
Description
“(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester” is a cyclohexane-based carbamate derivative featuring a cyclopropylamino substituent at the 4-position of the cyclohexyl ring and a benzyl ester group. This compound is structurally characterized by its carbamate linkage (-NHCOO-) and the sterically constrained cyclopropyl group, which may confer unique physicochemical and biological properties, such as metabolic stability or enhanced binding specificity in drug-receptor interactions .
Properties
IUPAC Name |
benzyl N-[4-(cyclopropylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-10-8-15(9-11-16)18-14-6-7-14/h1-5,14-16,18H,6-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKAZZIEOSJCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropylamino-cyclohexyl intermediate. This intermediate can be synthesized through the catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates using a chiral rhodium complex .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of scalable catalytic systems and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropylamino or carbamic acid benzyl ester moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the cyclohexyl ring or the benzyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The cyclopropylamino group may play a crucial role in the compound’s binding affinity and specificity, while the carbamic acid benzyl ester moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous carbamic acid benzyl esters, highlighting key substituents and molecular features:
Key Observations:
- Chloroacetyl derivatives (e.g., ) exhibit higher reactivity due to the electrophilic chloro group, making them suitable for further functionalization .
- Polarity and Solubility : Hydroxyethyl-containing analogs () demonstrate increased hydrophilicity, which may improve aqueous solubility—a critical factor in drug formulation .
- Commercial Availability : Several analogs (e.g., ) are discontinued, indicating niche applications or synthesis difficulties .
Analysis of Physicochemical Properties
The table below compares predicted or experimental physicochemical properties of selected analogs:
Insights:
- Density and Boiling Points : The hydroxyethyl-substituted compound () has a higher predicted boiling point (520°C) than simpler analogs, likely due to hydrogen bonding .
- Acid-Base Properties: The high pKa (~12.23) of the hydroxyethyl analog suggests a weakly basic amino group, which may influence protonation states under physiological conditions .
Biological Activity
(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is a compound with significant potential in pharmaceutical and biological applications. Its unique chemical structure allows for various interactions with biological targets, making it a subject of interest in drug development and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropyl group attached to a cyclohexylamine backbone, linked to a carbamic acid benzyl ester. This structure is crucial for its biological activity, influencing its interaction with enzymes and receptors.
Chemical Formula
- Molecular Formula : C15H22N2O2
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. The compound has been studied for its potential to interact with calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : It has shown promise as a calpain inhibitor, which may be beneficial in preventing adverse ventricular remodeling post-myocardial infarction .
- Neuroprotective Effects : As with other carbamate derivatives, it may exhibit neuroprotective properties by modulating neurotransmitter systems .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although further research is required to substantiate these findings.
Calpain Inhibition Study
A study investigated the effects of this compound on myocardial remodeling. The results indicated that administration of the compound significantly reduced scar formation and cardiomyocyte hypertrophy in a rat model of myocardial infarction. Key findings included:
- Scar Area Reduction : The treated group exhibited a 29% decrease in scar area compared to the control group.
- Cardiomyocyte Size : Histological analysis showed reduced cross-sectional area of cardiomyocytes, indicating less hypertrophy in treated subjects .
Neuroprotective Potential
Another study explored the neuroprotective effects of similar carbamate esters, suggesting that compounds like this compound could protect neurons from apoptosis induced by oxidative stress. This was assessed using cell viability assays and markers for apoptosis, showing promising results that warrant further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-Methylamino-cyclohexyl)-carbamic acid tert-butyl ester | Similar backbone with tert-butyl group | Neuroprotective, enzyme inhibition |
| (2-Hydroxymethyl-cyclohexyl)carbamic acid benzyl ester | Hydroxymethyl substitution | Used in pharmaceutical development, potential for neurological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
